molecular formula C19H18N4O2 B2537016 N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide CAS No. 899953-55-0

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide

Cat. No.: B2537016
CAS No.: 899953-55-0
M. Wt: 334.379
InChI Key: BQOHKRWDQDWCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a furan ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine and furan rings through various coupling reactions. Key steps may include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyridazine ring.

    Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the pyridazine-pyrrolidine intermediate with furan-2-carboxylic acid or its derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization, chromatography, or distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions on the pyridazine or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, which are known for their biological activity.

    Pyridazine Derivatives: Compounds like pyridazin-3(2H)-ones, which have diverse pharmacological properties.

    Furan Derivatives: Compounds containing the furan ring, known for their reactivity and potential biological effects.

Uniqueness

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-7-4-12-25-17)20-15-6-3-5-14(13-15)16-8-9-18(22-21-16)23-10-1-2-11-23/h3-9,12-13H,1-2,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOHKRWDQDWCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.